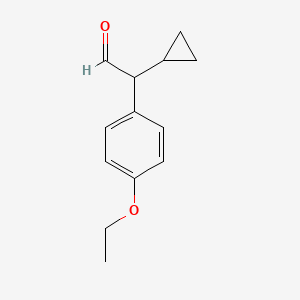
Cyclopropyl(4-ethoxyphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(4-ethoxyphenyl)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1.1 Antagonist Development
Cyclopropyl(4-ethoxyphenyl)acetaldehyde serves as an important intermediate in the synthesis of compounds that act as antagonists of the αvβ3 and αvβ5 integrins. These integrins are crucial in various pathological conditions, including:
- Bone Disorders : Compounds derived from cyclopropyl acetaldehyde are being investigated for their potential to treat osteopenia and osteoporosis by inhibiting bone resorption.
- Vascular Diseases : The antagonists can help manage neointimal hyperplasia, which is associated with atherosclerosis and restenosis after vascular interventions.
- Cancer Therapy : Targeting pathological angiogenesis, which is pivotal in tumor metastasis, has been a significant area of research for cyclopropyl derivatives .
1.2 Synthesis of Therapeutic Agents
Research indicates that cyclopropyl compounds, including this compound, can be synthesized into various therapeutic agents. For instance, they have been utilized in creating heteroarylalkanoic acid derivatives that show promise as anti-inflammatory and anti-cancer agents . The compound's unique structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.
Synthetic Methodologies
2.1 Organic Synthesis
This compound is valued in organic synthesis for its versatility. It can be employed as a building block in the synthesis of more complex molecules. The compound's reactivity enables it to participate in various chemical reactions, including:
- Wittig Reactions : This reaction allows for the formation of alkenes from aldehydes or ketones using phosphonium ylides. This compound can be converted into more complex alkenes that are useful in further synthetic applications.
- Reduction Reactions : The aldehyde functional group can be reduced to alcohols, which are valuable intermediates in pharmaceutical synthesis .
Case Studies
Several case studies illustrate the practical applications of this compound:
3.1 Case Study on Drug Development
A notable study focused on the development of a new class of αvβ3 antagonists derived from this compound. Researchers synthesized various derivatives and evaluated their efficacy in inhibiting integrin activity. The results demonstrated significant potential for treating conditions related to excessive angiogenesis, such as cancer and diabetic retinopathy .
3.2 Case Study on Synthetic Efficiency
Another research project aimed to improve the synthetic pathways for producing cyclopropyl acetaldehyde derivatives. By optimizing reaction conditions and exploring alternative reagents, researchers achieved higher yields and shorter reaction times. This advancement not only enhances the efficiency of synthesizing therapeutic agents but also reduces costs associated with drug development .
Data Tables
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Development of αvβ3/αvβ5 antagonists | Effective against bone disorders and cancer |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity enhances synthetic pathways |
| Drug Development | Case studies on efficacy against pathological conditions | Significant potential demonstrated |
属性
CAS 编号 |
174826-89-2 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.269 |
IUPAC 名称 |
2-cyclopropyl-2-(4-ethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-7-5-11(6-8-12)13(9-14)10-3-4-10/h5-10,13H,2-4H2,1H3 |
InChI 键 |
MFZGMYDKTLEQNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C=O)C2CC2 |
同义词 |
Benzeneacetaldehyde, alpha-cyclopropyl-4-ethoxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















